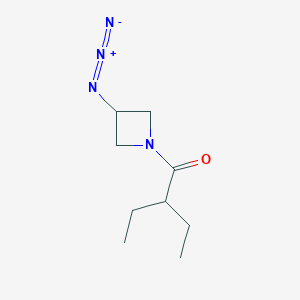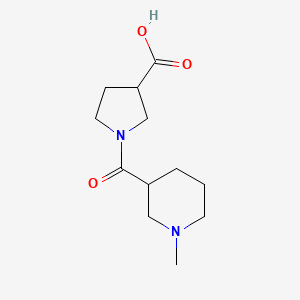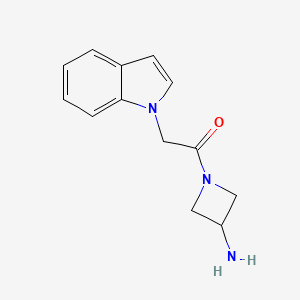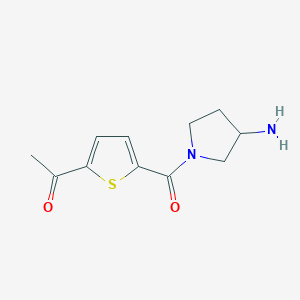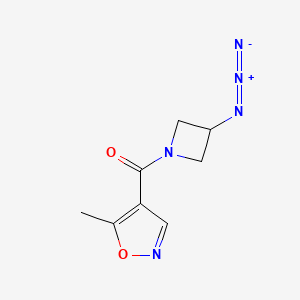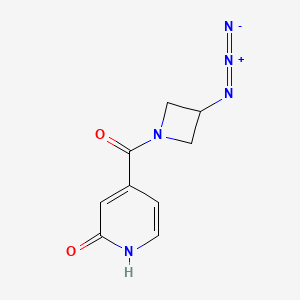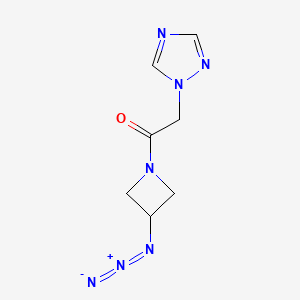
6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine
Descripción general
Descripción
6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine, also known as FMPA, is a synthetic piperidine derivative that has been widely used in scientific research due to its unique properties. It is a colorless, water-soluble compound with a melting point of 91-92°C. FMPA is known to be a potent inhibitor of proteases, and has been studied extensively for its potential applications in various areas of science.
Aplicaciones Científicas De Investigación
Antibacterial Agents
The structural modification of existing drug molecules can lead to the development of new antibacterial agents. For instance, derivatives of 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole, which is closely related to the compound , have been synthesized and evaluated for their antibacterial activity. These derivatives have shown potential against Staphylococcus aureus .
Antipsychotic Medications
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole is a key intermediate in the synthesis of paliperidone , an antipsychotic medication. Paliperidone is the primary active metabolite of risperidone, which is used to treat schizophrenia and bipolar disorder .
Alzheimer’s Disease Treatment
N-Benzylpiperidine benzisoxazole derivatives, which share a similar structure with the compound , are selective inhibitors of the enzyme acetylcholinesterase (AChE). These inhibitors are used in the treatment of Alzheimer’s disease, highlighting the potential application of related compounds in neurodegenerative disease research .
Anticancer Agents
Piperidine derivatives, including those with structures similar to 6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine, are utilized as anticancer agents. They exhibit a range of biological activities that can be harnessed in cancer treatment .
Antiviral Drugs
Compounds with a piperidine nucleus have been explored for their use as antiviral drugs. They can act as inhibitors of various stages of viral replication, such as viral adsorption, cell fusion, and reverse transcriptase inhibition .
Drug Synthesis Building Blocks
The piperidine nucleus is a fundamental building block in drug synthesis. It is widely used in the production of a variety of medicinal products, including those with applications in analgesic, anti-inflammatory, and anticoagulant therapies .
Propiedades
IUPAC Name |
6-[3-(fluoromethyl)piperidin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3/c12-6-9-2-1-5-15(8-9)11-4-3-10(13)7-14-11/h3-4,7,9H,1-2,5-6,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETSHYKQTWILOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)N)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



